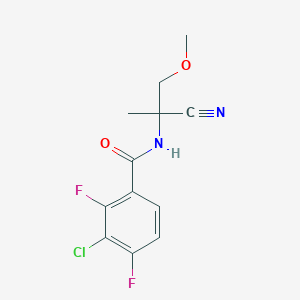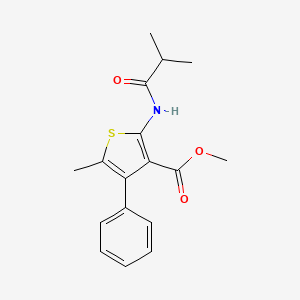
Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate, also known as MMPTC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug development. MMPTC is a thiophene derivative, which is a class of organic compounds that have been extensively studied for their biological activities.
Mechanism of Action
The exact mechanism of action of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are important for cancer cell survival. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. HDAC inhibitors have been shown to have potent anticancer activity, and this compound is believed to work through a similar mechanism.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory and antioxidant properties. This compound has also been shown to inhibit the growth of bacteria and fungi, suggesting that it may have potential as an antimicrobial agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate is its potent anticancer activity. This compound has been shown to be effective against a variety of cancer cell lines, and it has the potential to be developed into a new cancer therapy. However, there are also some limitations to using this compound in lab experiments. One limitation is its low solubility in water, which can make it difficult to work with in certain assays. Another limitation is its relatively low yield, which can make it expensive to produce in large quantities.
Future Directions
There are several future directions for research on Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate. One area of interest is in developing new synthesis methods that can increase the yield of this compound. Another area of interest is in studying the mechanism of action of this compound in more detail, in order to identify new targets for drug development. Finally, there is also interest in developing new formulations of this compound that can improve its solubility and bioavailability, in order to make it more effective as a cancer therapy.
Synthesis Methods
The synthesis of Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate involves the reaction of 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylic acid with methanol and hydrochloric acid. The reaction is carried out under reflux conditions, and the resulting product is purified by recrystallization. The yield of this compound is typically around 50%.
Scientific Research Applications
Methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate has been studied for its potential as a drug candidate for the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Several studies have shown that this compound has potent anticancer activity against a variety of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, which are two important mechanisms for inhibiting tumor growth.
properties
IUPAC Name |
methyl 5-methyl-2-(2-methylpropanoylamino)-4-phenylthiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-10(2)15(19)18-16-14(17(20)21-4)13(11(3)22-16)12-8-6-5-7-9-12/h5-10H,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMMNNMYCUWOQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C(C)C)C(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

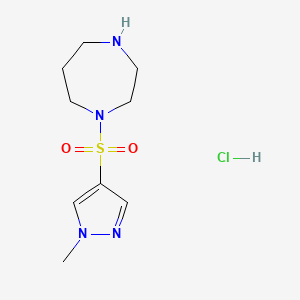
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-morpholinoacetamide](/img/structure/B2588057.png)
methanone](/img/structure/B2588058.png)

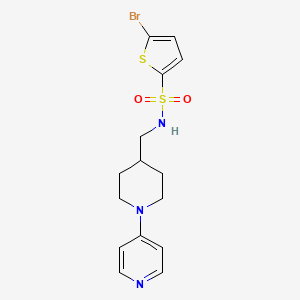
![Methyl (E)-4-[2-[(4-fluorophenyl)sulfonyl-methylamino]ethylamino]-4-oxobut-2-enoate](/img/structure/B2588065.png)
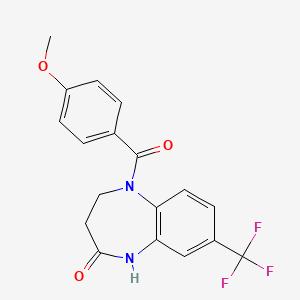
![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-(4-fluorophenyl)methylidene]piperidine-4-carbohydrazide](/img/structure/B2588067.png)
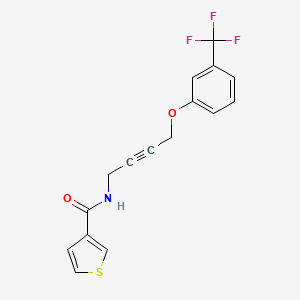
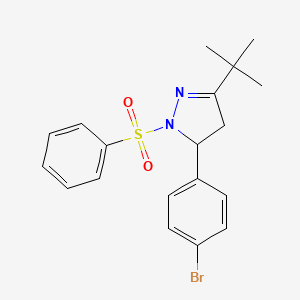
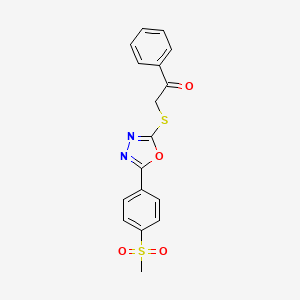
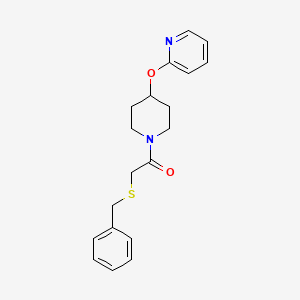
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-cyclopentylacetamide](/img/structure/B2588078.png)
